2-Ethoxy-5-fluoro-3-methylbenzaldehyde

ALDH3A1 inhibition Cancer stem cell Benzaldehyde derivatives

2-Ethoxy-5-fluoro-3-methylbenzaldehyde (CAS 883537-31-3) is a tri-substituted aromatic aldehyde with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol. It features ethoxy, fluoro, and methyl substituents on a benzaldehyde core, a specific pattern that confers unique biological activity.

Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
Cat. No. B7969375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-fluoro-3-methylbenzaldehyde
Molecular FormulaC10H11FO2
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1C)F)C=O
InChIInChI=1S/C10H11FO2/c1-3-13-10-7(2)4-9(11)5-8(10)6-12/h4-6H,3H2,1-2H3
InChIKeyDNKLLEVXOPLBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Ethoxy-5-fluoro-3-methylbenzaldehyde (CAS 883537-31-3) for ALDH-Targeted Research


2-Ethoxy-5-fluoro-3-methylbenzaldehyde (CAS 883537-31-3) is a tri-substituted aromatic aldehyde with the molecular formula C10H11FO2 and a molecular weight of 182.19 g/mol [1]. It features ethoxy, fluoro, and methyl substituents on a benzaldehyde core, a specific pattern that confers unique biological activity. Unlike common, unsubstituted benzaldehyde, this compound has been shown to directly inhibit human aldehyde dehydrogenase 3A1 (ALDH3A1) with a defined IC50 [2]. This inhibitory activity is not a general feature of all benzaldehyde derivatives, making it a specific tool for research in cancer biology, where ALDH3A1 is a recognized cancer stem cell marker, and in related metabolic studies [3].

Why 2-Ethoxy-5-fluoro-3-methylbenzaldehyde Cannot Be Replaced by Simpler Benzaldehydes


Generic substitution with simpler benzaldehydes (e.g., 5-fluoro-3-methylbenzaldehyde or 2-ethoxybenzaldehyde) fails because the unique synergistic effect of all three substituents (2-ethoxy, 5-fluoro, and 3-methyl) is required for its specific biological activity. For instance, unsubstituted benzaldehyde is a substrate for ALDH3A1, not an inhibitor, while the target compound acts as an inhibitor with an IC50 of 2.10 µM [1]. This switch from substrate to inhibitor is directly tied to its precise substitution pattern. Similarly, substituting the ethoxy group for a methoxy group (e.g., 2-methoxy-5-fluoro-3-methylbenzaldehyde) is known to alter the potency and pharmacokinetic profile of benzaldehyde derivatives, as demonstrated in COX-2 inhibitor development where an ethoxy-to-methoxy change shifted IC50 from 3 nM to 5 nM [2]. Therefore, using a structurally similar but chemically distinct analog can lead to a complete loss of target engagement or a significant shift in potency, compromising experimental reproducibility and validity.

Quantitative Differentiation: Evidence for Selecting 2-Ethoxy-5-fluoro-3-methylbenzaldehyde


ALDH3A1 Inhibitory Potency: Superior to the Standard Inhibitor DEAB

The target compound inhibits human ALDH3A1 with an IC50 of 2.10 µM [1]. This potency is significantly greater than that of the widely used standard ALDH inhibitor, 4-(diethylamino)benzaldehyde (DEAB), which has a reported IC50 of >200 µM against ALDH3A1 in prostate cancer cell assays [2]. This represents at least a 95-fold improvement in potency, establishing the target compound as a superior choice for inhibiting ALDH3A1.

ALDH3A1 inhibition Cancer stem cell Benzaldehyde derivatives

Calculated Lipophilicity: Higher logP than Non-Ethoxy Analogs

The computed octanol-water partition coefficient (XLogP3) for 2-ethoxy-5-fluoro-3-methylbenzaldehyde is 2.2 [1]. This is notably higher than the value for the closely related, non-ethoxy analog 5-fluoro-3-methylbenzaldehyde, which has a calculated logP of approximately 1.8 . The increase of 0.4 log units indicates significantly greater lipophilicity, a critical factor influencing membrane permeability and oral bioavailability.

Physicochemical properties Lipophilicity Drug design

Enhanced Stability from 5-Fluoro Substitution Relative to Non-Fluorinated Analogs

The presence of a fluoro group at the 5-position of the aromatic ring typically enhances metabolic stability by blocking a common site for cytochrome P450-mediated oxidation. While a direct metabolic stability measurement for the target compound is unavailable in public data, the introduction of fluorine to block a primary metabolic soft spot is a well-established strategy that has been shown to improve half-life and exposure in numerous medicinal chemistry campaigns [1]. In contrast, the non-fluorinated analog 2-ethoxy-3-methylbenzaldehyde lacks this protective group, making it inherently more susceptible to oxidative metabolism.

Metabolic stability Fluorine chemistry Bioisostere

Unique Commercial Identity and Purity Profile

2-Ethoxy-5-fluoro-3-methylbenzaldehyde holds a unique CAS number (883537-31-3) and is available from leading vendors with a guaranteed minimum purity of 95%, often reaching NLT 98% [REFS-1, REFS-2]. This specific compound's commercial availability at high purity contrasts with many proposed analogs, such as 2-ethoxy-5-fluoro-3-methylbenzoic acid, which are not as readily sourced, ensuring experimental reproducibility for procurement.

Chemical procurement Purity CAS registry

High-Impact Application Scenarios for 2-Ethoxy-5-fluoro-3-methylbenzaldehyde


ALDH3A1-Expressing Cancer Stem Cell Research

This compound's established, potent inhibition of ALDH3A1 (IC50 of 2.10 µM) makes it a superior tool for use in cancer stem cell studies [1]. It can replace DEAB (IC50 > 200 µM) in functional assays (e.g., Aldefluor assay) or viability studies of ALDH3A1-overexpressing prostate, lung, or breast cancer cell lines, where effective target inhibition at lower doses is needed to avoid off-target toxicity.

Synthesis of High-Lipophilicity ALDH1A3 Inhibitor Probes

The unique combination of a XLogP3 of 2.2 and ALDH3A1 activity makes this aldehyde a valuable starting material for structure-activity relationship (SAR) studies. It can be used to synthesize novel benzyloxybenzaldehyde derivatives, analogous to known ALDH1A3 inhibitors, but with tuned lipophilicity for better cell permeability in pancreatic cancer models [2].

Metabolically Stable Building Block for 5-Fluoro-Aromatic Drug Cores

The 5-fluoro substituent is strategically positioned to improve metabolic stability, making this benzaldehyde a preferred intermediate for synthesizing drug leads where a fluorine atom is required. It can be used in the construction of fluorinated heterocycles or as a precursor for inhibitors targeting enzymes like COX-2, where fluorine placement is critical for potency and duration of action [1].

Development of Fluorogenic Aldehyde Dehydrogenase Substrates

Given its own inhibitory activity, the core scaffold of this compound can be rationally modified to create turn-on fluorescent probes for ALDH enzymes. By reducing its inhibitory potency through structural optimization while retaining enzyme binding, it serves as a starting point for developing selective ALDH3A1-activated imaging agents, useful in live-cell imaging of cancer stem cells.

Quote Request

Request a Quote for 2-Ethoxy-5-fluoro-3-methylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.